![molecular formula C18H19N3O2 B4195011 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4195011.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide
描述
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.
作用机制
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is a selective agonist of PPAR-alpha, which is predominantly expressed in the liver, heart, and skeletal muscle. Upon activation, PPAR-alpha forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, ketone body production, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased fatty acid oxidation and ketone body production in the liver and skeletal muscle
- Reduced hepatic steatosis and inflammation
- Improved insulin sensitivity and glucose tolerance
- Decreased plasma triglyceride and cholesterol levels
- Reduced atherosclerosis and cardiovascular risk
实验室实验的优点和局限性
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has several advantages for lab experiments, including its selectivity for PPAR-alpha, its well-characterized mechanism of action, and its demonstrated efficacy in preclinical studies. However, there are also some limitations to consider, such as the potential for off-target effects, the need for appropriate controls, and the challenges of extrapolating findings from animal models to human disease.
未来方向
There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, including:
- Clinical trials to evaluate the safety and efficacy of this compound in humans with NAFLD, NASH, and dyslipidemia
- Further studies to elucidate the molecular mechanisms underlying the effects of this compound on lipid metabolism and inflammation
- Exploration of the potential for combination therapy with other drugs targeting PPARs or related pathways
- Development of novel analogs with improved pharmacokinetic properties and/or selectivity for PPAR-alpha
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its selective activation of PPAR-alpha leads to beneficial effects on lipid metabolism and inflammation, making it a promising target for drug development. Further research is needed to fully understand the molecular mechanisms and clinical potential of this compound.
科学研究应用
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. In preclinical studies, this compound has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation. These effects are thought to be mediated through the activation of PPAR-alpha, a nuclear receptor that regulates lipid metabolism and inflammation.
属性
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-4-18(22)20-13-5-10-17-16(11-13)19-12-21(17)14-6-8-15(23-2)9-7-14/h5-12H,3-4H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQAMHGGQURRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。